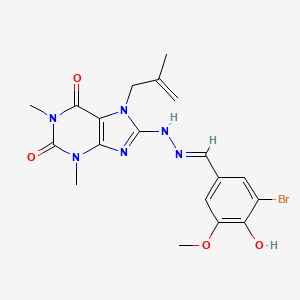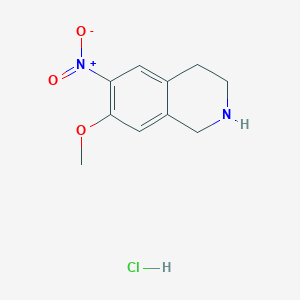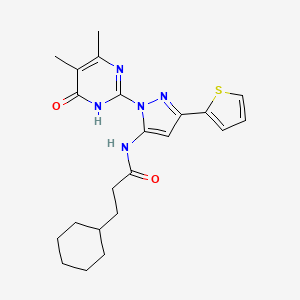![molecular formula C16H14N2O3 B2429731 (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one CAS No. 339017-18-4](/img/structure/B2429731.png)
(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one is an organic compound that belongs to the class of enones It features a conjugated system with a nitrophenyl group and a phenyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one typically involves the condensation of 3-nitroaniline with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes an aldol condensation to yield the desired enone.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of microreactor technology can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the enone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This dual reactivity contributes to its biological and chemical activities.
Comparison with Similar Compounds
(3E)-4-[(3-aminophenyl)amino]-3-phenylbut-3-en-2-one: Similar structure but with an amino group instead of a nitro group.
(3E)-4-[(4-nitrophenyl)amino]-3-phenylbut-3-en-2-one: Similar structure but with the nitro group in a different position.
(3E)-4-[(3-nitrophenyl)amino]-3-(4-methylphenyl)but-3-en-2-one: Similar structure but with a methyl group on the phenyl ring.
Uniqueness: The presence of the nitrophenyl group in (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one imparts unique electronic and steric properties, making it distinct from its analogs
Properties
IUPAC Name |
(E)-4-(3-nitroanilino)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12(19)16(13-6-3-2-4-7-13)11-17-14-8-5-9-15(10-14)18(20)21/h2-11,17H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBIEQXFVVAELW-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid](/img/structure/B2429649.png)




![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2429657.png)

![Methyl 2-amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2429660.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2429661.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2429662.png)
![2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429664.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2429666.png)


